4-(2-hydroxyphenyl)benzoic Acid
Overview
Description
Mechanism of Action
Target of Action
4-(2-Hydroxyphenyl)benzoic Acid, also known as 2’-Hydroxy-[1,1’-biphenyl]-4-carboxylic acid, is a phenolic compound . Phenolic compounds are known to interact with various targets in the body.
Mode of Action
Phenolic compounds are generally known for their antioxidant properties . They can donate a hydrogen atom to free radicals, thereby neutralizing them and preventing oxidative damage .
Biochemical Pathways
Phenolic compounds like this compound are part of the secondary metabolites in plants . They are synthesized through the shikimate and phenylpropanoid pathways . These pathways are interconnected with the metabolic pathways of primary metabolites such as sugars or amino acids .
Result of Action
Phenolic compounds are generally known for their antioxidant properties . They can neutralize free radicals and prevent oxidative damage, which may have various beneficial effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of phenolic compounds. For example, the biosynthesis of phenolic compounds in plants can vary depending on the plant species and the environmental conditions under which the plant is grown . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyphenyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with benzene in the presence of a catalyst to form the desired product. The reaction conditions typically include:
Catalyst: Acidic or basic catalysts can be used.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Organic solvents such as ethanol or methanol are often used.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include:
Continuous flow reactors: To maintain consistent reaction conditions and improve yield.
High-pressure reactors: To accelerate the reaction rate and enhance product formation.
Purification steps: Such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Electrophiles: Such as halogens or nitro groups for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(2-Hydroxyphenyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
4-(2-Hydroxyphenyl)benzoic acid can be compared with other similar compounds, such as:
4-Hydroxybenzoic acid: Lacks the additional hydroxyphenyl group, resulting in different chemical properties and applications.
2-Hydroxybenzoic acid (Salicylic acid): Has a hydroxy group ortho to the carboxylic acid, leading to different reactivity and biological effects.
4-(4-Hydroxyphenylazo)benzoic acid: Contains an azo group, which imparts different chemical and physical properties.
Properties
IUPAC Name |
4-(2-hydroxyphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h1-8,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENUSPOXKHTNPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443078 | |
Record name | 4-(2-hydroxyphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223127-00-2 | |
Record name | 4-(2-hydroxyphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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